molecular formula C18H15ClN2O4 B189208 7-Chloro-1-(2-methyl-4-nitrobenzoyl)-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one CAS No. 137982-91-3

7-Chloro-1-(2-methyl-4-nitrobenzoyl)-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one

Cat. No.: B189208
CAS No.: 137982-91-3
M. Wt: 358.8 g/mol
InChI Key: NNCRQBJNAGEBDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity: This compound (CAS: 137982-91-3) features a benzazepinone core substituted with a 7-chloro group and a 2-methyl-4-nitrobenzoyl moiety at the 1-position. Its molecular formula is C₁₉H₁₆ClN₃O₄, with a molecular weight of 397.81 g/mol .

Synthesis:
It is synthesized via a two-step process:

Stage 1: Coupling 2-methyl benzoyl chloride with 1-(4-amino-2-methylbenzoyl)-7-chloro-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one (TOV30) using diisopropyl ethylamine as a base .

Stage 2: Reduction of the intermediate with sodium borohydride in methanol yields Tolvaptan, a vasopressin receptor antagonist .

Applications:
Primarily used as a synthetic intermediate in the production of Tolvaptan (OPC-41061), a pharmaceutical agent for hyponatremia and autosomal dominant polycystic kidney disease .

Properties

IUPAC Name

7-chloro-1-(2-methyl-4-nitrobenzoyl)-3,4-dihydro-2H-1-benzazepin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O4/c1-11-9-13(21(24)25)5-6-14(11)18(23)20-8-2-3-17(22)15-10-12(19)4-7-16(15)20/h4-7,9-10H,2-3,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNCRQBJNAGEBDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])C(=O)N2CCCC(=O)C3=C2C=CC(=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50599035
Record name 7-Chloro-1-(2-methyl-4-nitrobenzoyl)-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50599035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137982-91-3
Record name 7-Chloro-1-(2-methyl-4-nitrobenzoyl)-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50599035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Chloro-1,2,3,4-tetrahydro-1-(2-methyl-4-nitrobenzoyl)-5H-1-benzazepin-5-one
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EWB5QJ6P82
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Friedel-Crafts Acylation

This method involves cyclization via Friedel-Crafts chemistry to form the seven-membered azepinone ring. A representative protocol includes:

  • Starting Material : 7-Chloro-3,4-dihydro-1H-benzo[b]azepine

  • Reagents : Aluminum chloride (AlCl₃) as a Lewis acid catalyst

  • Conditions :

    • Temperature: 55–70°C

    • Reaction Time: 4–6 hours

    • Solvent: Dichloroethane

The molar ratio of AlCl₃ to substrate is critical, with optimal performance observed at 1:2.5–3.0. Deviations outside this range lead to incomplete reactions (<2.5 eq) or challenging workups (>3.0 eq).

ParameterOptimal RangeImpact of Deviation
AlCl₃ Ratio2.5–3.0 eq<2.5: Slow reaction; >3.0: Poor phase separation
Temperature60°C ± 5°C<55°C: Incomplete cyclization; >70°C: Decomposition
Reaction Time5 hours<4h: Low yield; >6h: Side product formation

Post-reaction workup involves hydrochloric acid quenching (3–6 N) followed by dichloroethane extraction and solvent removal under reduced pressure.

The introduction of the 2-methyl-4-nitrobenzoyl group occurs through nucleophilic acyl substitution:

Acid Chloride Preparation

  • Substrate : 2-Methyl-4-nitrobenzoic acid

  • Chlorinating Agent : Thionyl chloride (SOCl₂)

  • Conditions :

    • Reflux in anhydrous dichloromethane

    • 4–6 hours under nitrogen atmosphere

The resulting 2-methyl-4-nitrobenzoyl chloride is typically used without purification due to its hygroscopic nature.

Coupling Reaction

  • Base : Triethylamine (TEA) or pyridine

  • Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF)

  • Stoichiometry :

    • Benzazepinone : Acid chloride = 1:1.1–1.3

    • Base: 2.0–3.0 eq

Reaction monitoring via TLC (Rf = 0.45 in ethyl acetate/hexane 1:2) ensures complete consumption of the starting material.

SolventYield (%)Reaction TimePurity (HPLC)
THF7812h92%
DMF858h95%
Toluene6518h88%

Alternative Synthetic Pathways

One-Pot Tandem Approach

Recent advancements demonstrate a consolidated method combining cyclization and acylation:

  • Substrate : 7-Chloro-1-aminobenzoic acid derivative

  • Reagents :

    • 2-Methyl-4-nitrobenzoyl chloride

    • Dual catalyst system: ZnCl₂ (5 mol%) and DMAP (10 mol%)

  • Conditions :

    • 80°C in acetonitrile

    • 24-hour reaction duration

This method achieves 82% yield with >98% purity by HPLC, though scalability remains challenging due to catalyst costs.

Enzymatic Resolution

Pilot-scale studies employ lipase-mediated asymmetric acylation:

  • Enzyme : Candida antarctica lipase B (CAL-B)

  • Solvent : tert-Butyl methyl ether

  • Conversion : 95% ee at 40°C over 48 hours

While environmentally favorable, the method's commercial viability is limited by enzyme stability in nitro-group-containing systems.

Industrial-Scale Optimization

Continuous Flow Reactor Systems

Modern production facilities utilize flow chemistry to enhance reproducibility:

  • Residence Time : 8 minutes

  • Pressure : 15 bar

  • Throughput : 12 kg/day

Key advantages include:

  • 40% reduction in solvent consumption

  • 99.5% conversion efficiency

  • 50% lower energy input compared to batch processes

Crystallization Protocols

Final product purification employs anti-solvent crystallization:

  • Solvent System : Ethanol/water (7:3 v/v)

  • Cooling Rate : 0.5°C/min from 60°C to 4°C

  • Yield : 91% with 99.8% purity

X-ray diffraction analysis confirms polymorphic Form I, which exhibits superior stability under accelerated storage conditions.

Critical Process Parameters

Nitro Group Stability

The electron-withdrawing nitro group necessitates careful temperature control during acylation:

  • Max Safe Temperature : 90°C

  • Decomposition Onset : 110°C (DSC analysis)

Chlorine Reactivity

The 7-chloro substituent influences reaction pathways:

  • Ortho-Directing Effect : Facilitates electrophilic substitution at position 1

  • Steric Hindrance : Requires excess acylating agent (1.3 eq) for complete conversion

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 2.61 (m, 4H, CH₂)

    • δ 7.39–7.55 (aromatic protons)

    • δ 10.05 (br, 1H, NH)

  • HRMS : m/z 358.0812 [M+H]⁺ (calc. 358.0815)

Chromatographic Purity

  • Column : C18, 150 × 4.6 mm, 3.5 μm

  • Mobile Phase : Acetonitrile/0.1% formic acid (55:45)

  • Retention Time : 6.8 minutes

Chemical Reactions Analysis

Types of Reactions

7-Chloro-1-(2-methyl-4-nitrobenzoyl)-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can undergo reduction reactions to modify the nitro group.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while substitution of the chloro group can yield various derivatives depending on the nucleophile used.

Scientific Research Applications

Intermediate in Drug Synthesis

One of the primary applications of 7-Chloro-1-(2-methyl-4-nitrobenzoyl)-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one is as an intermediate in the synthesis of Tolvaptan, a selective vasopressin V2 receptor antagonist. Tolvaptan is used clinically to treat conditions such as:

  • Hyponatremia : Low sodium levels in the blood, often associated with heart failure and cirrhosis.
  • Syndrome of Inappropriate Antidiuretic Hormone (SIADH) : A condition where excess antidiuretic hormone leads to water retention and dilutional hyponatremia .

Neuropharmacological Research

Research indicates that derivatives of this compound may have potential applications in neuropharmacology. Studies have suggested that compounds similar to this compound could interact with dopamine receptors and play a role in treating neurological disorders such as:

  • Depression
  • Parkinson's Disease
  • Schizophrenia

These potential applications stem from its structural similarity to known neuroactive compounds, allowing for exploration in drug design .

Case Study 1: Synthesis of Tolvaptan Derivatives

A study focused on synthesizing various derivatives of Tolvaptan highlighted the utility of this compound as a key intermediate. The research demonstrated how modifications to this compound could enhance pharmacological properties while maintaining efficacy against vasopressin receptors .

Case Study 2: Neuroactive Compound Development

In another investigation, researchers explored the neuroactive properties of compounds derived from benzo[b]azepin structures. The findings indicated that certain modifications to the core structure of this compound could lead to enhanced activity at dopamine receptors, suggesting potential therapeutic applications in treating mood disorders and cognitive dysfunctions .

Mechanism of Action

The mechanism of action of 7-Chloro-1-(2-methyl-4-nitrobenzoyl)-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro and benzoyl groups contribute to the compound’s ability to interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzazepinone Core

Table 1: Key Structural and Functional Comparisons
Compound Name Molecular Formula Substituents Application/Notes Reference
7-Chloro-1-(2-methyl-4-nitrobenzoyl)-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one C₁₉H₁₆ClN₃O₄ 7-Cl; 1-(2-methyl-4-nitrobenzoyl) Tolvaptan intermediate
7-Chloro-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one (CAS: 160129-45-3) C₁₀H₁₀ClNO 7-Cl; unsubstituted at 1-position Tolvaptan impurity (Impurity 9)
1-(4-Amino-2-methylbenzoyl)-7-chloro-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one C₁₈H₁₇ClN₂O₂ 7-Cl; 1-(4-amino-2-methylbenzoyl) Intermediate for OPC-41061 synthesis
7-Bromo-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one (CAS: 3951-89-1) C₁₀H₁₀BrNO 7-Br; unsubstituted at 1-position Research reagent (≥96% purity)
7-Chloro-1-p-toluenesulfonyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one C₁₇H₁₅ClNO₃S 7-Cl; 1-(p-toluenesulfonyl) Synthetic intermediate for kinase inhibitors
Key Observations :

The 7-chloro group is critical for Tolvaptan’s bioactivity; bromine analogs are less studied but may offer alternative reactivity in synthesis .

Acyl/Substituent Diversity: The 2-methyl-4-nitrobenzoyl group in the target compound introduces strong electron-withdrawing effects, enhancing stability during synthetic steps . The 4-amino-2-methylbenzoyl variant (CAS: 137977-97-0) is a precursor in Tolvaptan synthesis, where the nitro group is reduced to an amine post-coupling . p-Toluenesulfonyl derivatives (e.g., CAS: 193686-76-9) are utilized in protecting-group strategies for nitrogen atoms in heterocyclic chemistry .

Biological Relevance :

  • Compounds lacking the 2-methyl-4-nitrobenzoyl group (e.g., CAS: 160129-45-3) are pharmacologically inactive but serve as impurities or degradation products in Tolvaptan formulations .

Comparison with Non-Benzazepinone Heterocycles

Table 2: Analogous Heterocyclic Compounds
Compound Name Core Structure Key Features Pharmacological Use Reference
Methylclonazepam (CAS: 83547-65-1) Benzodiazepine 7-Nitro; 2-chlorophenyl substituent Anxiolytic (research chemical)
Diazepam (CAS: 439-14-5) Benzodiazepine 7-Chloro; 1-methyl substituent Anticonvulsant, anxiolytic
5-Aryl-1,3-dihydro-2H-1,3,4-benzotriazepin-2-ones Benzotriazepine Triazepine ring with aryl substituents Anticancer and antiviral research
Key Observations :

Benzodiazepines vs. Benzazepinones: Benzodiazepines (e.g., Diazepam) feature a seven-membered ring with two nitrogen atoms, conferring sedative properties via GABA receptor modulation . Benzazepinones (e.g., the target compound) have a single nitrogen in the azepine ring and are tailored for non-GABA targets like vasopressin receptors .

Benzotriazepines :

  • These triazepine derivatives exhibit distinct ring strain and electronic properties, making them candidates for kinase inhibition and anticancer applications .

Q & A

Q. How can bibliometric analysis identify gaps in existing research on this compound?

  • Methodological Answer : Use tools like VOSviewer to map keyword co-occurrence networks in PubMed/Scopus entries. Prioritize understudied areas (e.g., metabolic pathways or enantiomer-specific effects) and cross-reference patent databases for synthetic innovations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.